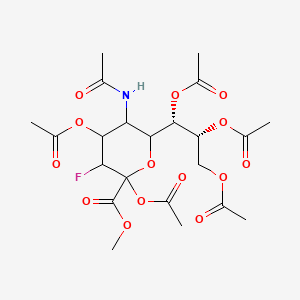

P-3FAX-Neu5Ac

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

P-3FAX-Neu5Ac tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación sobre el Cáncer: Se ha demostrado que inhibe la formación de metástasis en modelos de metástasis pulmonar de ratón al reducir la expresión de SLe x en células HL-60 y disminuir la unión de E-selectina y P-selectina.

Desarrollo de Fármacos: This compound se explora como un posible agente terapéutico para enfermedades que involucran sialilación anormal, como el cáncer y los trastornos autoinmunes.

Mecanismo De Acción

P-3FAX-Neu5Ac ejerce sus efectos al inhibir la sialiltransferasa, una enzima involucrada en la transferencia de ácido siálico a las glicoproteínas y los glucolípidos. Tras la captación celular, el compuesto se somete a desacetilación para formar su inhibidor activo, que compite con el sustrato natural (CMP-Neu5Ac) por la unión a la sialiltransferasa. Esta inhibición conduce a una reducción de la sialilación en la superficie celular, afectando la adhesión y las vías de señalización celular .

Análisis Bioquímico

Biochemical Properties

P-3FAX-Neu5Ac interacts with a variety of enzymes, proteins, and other biomolecules. Its primary function is as a sialyltransferase inhibitor . The compound undergoes deacetylation intracellularly, which gives rise to its inhibitory effect . It has been shown to abolish the expression of SLe^x on HL-60 cells and reduce E-selectin and P-selectin binding .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by reducing the expression of SLe^x on HL-60 cells and decreasing E-selectin and P-selectin binding . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . The compound’s ability to inhibit sialyltransferase is particularly noteworthy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound can block sialylation in a dose-dependent manner after only a few hours of incubation . It can also be applied over prolonged time periods to block sialylation in culture without causing cellular toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to prevent metastasis formation in a mouse lung metastasis model

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is cell-permeable, which allows it to be readily taken up by cells

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de P-3FAX-Neu5Ac implica múltiples pasos, comenzando con el precursor apropiado del ácido siálicoLas condiciones de reacción generalmente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con temperaturas de reacción cuidadosamente controladas para asegurar la estabilidad de los compuestos intermedios .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y estrictas medidas de control de calidad para asegurar la alta pureza y el rendimiento. El compuesto generalmente se almacena a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

P-3FAX-Neu5Ac se somete a varios tipos de reacciones químicas, que incluyen:

Desacetilación: Esta reacción ocurre intracelularmente, convirtiendo el compuesto en su forma activa, que inhibe la sialiltransferasa.

Sustitución: El átomo de flúor en la posición C3 puede participar en reacciones de sustitución bajo condiciones específicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen solventes orgánicos como DMSO y etanol. Las reacciones generalmente se llevan a cabo a temperaturas controladas para asegurar la estabilidad del compuesto .

Productos Principales

El producto principal formado a partir de la desacetilación de this compound es su forma activa, que actúa como un inhibidor de la sialiltransferasa. Este producto es crucial para su actividad biológica .

Comparación Con Compuestos Similares

Compuestos Similares

3Fax-Peracetyl Neu5Ac: Otro inhibidor de la sialiltransferasa con estructura y función similares.

CMP-Neu5Ac: El sustrato natural de la sialiltransferasa, con el que compite P-3FAX-Neu5Ac.

Singularidad

This compound es único debido a su sustitución de flúor en la posición C3, lo que aumenta su estabilidad y efectividad como inhibidor de la sialiltransferasa. Esta modificación estructural permite una inhibición más eficiente de la sialiltransferasa en comparación con otros compuestos similares .

Propiedades

IUPAC Name |

methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16?,17-,18?,19?,20?,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXHVKPJIOSDPS-RTEYEINBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(C(C(OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FNO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does P-3FAX-Neu5Ac interact with its target and what are the downstream effects?

A: this compound is a fluorinated sialic acid analog that acts as a sialyltransferase inhibitor. [, , , ] Sialyltransferases are enzymes responsible for attaching sialic acids to the terminal ends of glycans on cell surfaces. By inhibiting these enzymes, this compound disrupts the synthesis of sialoglycans, leading to a decrease in overall sialylation levels. [] This disruption has been shown to impair various cellular processes crucial for cancer progression, including:

- Reduced Cell Adhesion: Cancer cells treated with this compound exhibit impaired binding to extracellular matrix proteins like collagen and fibronectin, affecting their ability to adhere and interact with the surrounding environment. [, ]

- Inhibited Cell Migration: The reduced sialylation negatively impacts the migratory capacity of cancer cells, potentially limiting their ability to invade surrounding tissues and metastasize. [, ]

- Suppressed Tumor Growth: In vivo studies demonstrate that this compound treatment can reduce tumor growth, likely due to the combined effects on cell adhesion, migration, and potentially other mechanisms yet to be fully elucidated. [, , ]

Q2: What is known about the in vitro and in vivo efficacy of this compound?

A2: this compound has shown promising anticancer effects in both cell-based assays and animal models:

- In vitro: Studies using murine melanoma cells (B16F10) demonstrated that this compound effectively depletes α2,3-/α2,6-linked sialic acids for extended periods without affecting cell viability or proliferation. [] This suggests a targeted effect on sialylation rather than general cytotoxicity.

- Ex vivo: In a model using enucleated eyes, pretreatment with this compound significantly enhanced corneal epithelial cell electrotaxis and improved re-epithelialization of corneal injuries. [] This highlights its therapeutic potential beyond cancer, particularly in wound healing.

- In vivo: this compound treatment significantly reduced tumor growth in a murine melanoma model. [] Furthermore, studies investigating its impact on atherosclerosis in ApoE-/- mice revealed that inhibiting sialylation with this compound could potentially protect against endothelial injury, a key factor in atherosclerosis development. []

Q3: Are there any known resistance mechanisms to this compound?

A3: While the research on this compound resistance is still in its early stages, some insights can be gleaned from the broader context of sialyltransferase inhibitors:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)

![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)

![3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride](/img/structure/B560258.png)

![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)

![(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B560267.png)